4-Methyl-3-penten-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31262. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

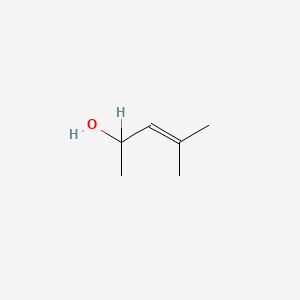

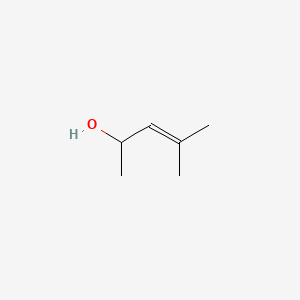

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOXPNBHKSWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-82-0 | |

| Record name | 3-Penten-2-ol, 4-methyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4325-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpent-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-3-penten-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, and analytical protocols for 4-methyl-3-penten-2-ol. This versatile chiral allylic alcohol serves as a valuable building block in organic synthesis and holds potential for applications in the pharmaceutical and fragrance industries.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₂O, is a flammable liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-methylpent-3-en-2-ol | [1] |

| CAS Number | 4325-82-0 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless, oily liquid | |

| Boiling Point | 61-63°C at 14 Torr | |

| Density | 0.8384 g/cm³ | |

| Solubility | Soluble in water (1.655e+004 mg/L @ 25 °C est) | [2] |

| InChI Key | SAOXPNBHKSWHGW-UHFFFAOYSA-N | [1] |

| SMILES | CC(C=C(C)C)O | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the Grignard reaction of methylmagnesium halide with crotonaldehyde (B89634). A general representation of this synthetic pathway is illustrated below.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol for Grignard Synthesis

The following protocol is a detailed method for the synthesis of 3-penten-2-ol, which can be adapted for this compound by using the appropriate starting materials.[3]

Materials:

-

Magnesium turnings

-

Dry ether

-

Methyl chloride

-

Crotonaldehyde (freshly distilled)

-

Saturated ammonium (B1175870) chloride solution

-

Ice

-

Solid carbon dioxide (Dry Ice)

-

Acetone

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer with a suitable seal

-

Cold-finger type reflux condenser

-

Gas delivery tube

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation:

-

Equip the 5-L flask with the mechanical stirrer, cold-finger condenser (filled with a dry ice/acetone slurry), and gas delivery tube.

-

Add 1.7 L of dry ether and 61 g (2.5 gram atoms) of magnesium to the flask and cool to approximately 0°C in an ice bath.

-

Condense 130 mL (130 g, 2.6 moles) of methyl chloride in a test tube cooled in a dry ice/acetone bath.

-

Allow approximately 50 mL of the condensed methyl chloride to distill into the stirred ether-magnesium mixture.

-

Gently warm the reaction mixture to initiate the Grignard reaction. A crystal of iodine may be added to facilitate initiation.

-

Once the reaction has started, continue to distill the remaining methyl chloride into the reaction mixture over a period of about 3 hours, controlling the reflux rate by cooling if necessary.

-

After the addition is complete, warm the mixture to a gentle reflux for 1 hour to ensure complete reaction of the magnesium.

-

-

Reaction with Crotonaldehyde:

-

Replace the cold-finger condenser with a water condenser and the gas delivery tube with a dropping funnel.

-

Add a solution of 142 g (2.02 moles) of freshly distilled crotonaldehyde in 300 mL of dry ether dropwise to the vigorously stirred and cooled Grignard reagent.

-

After the addition, allow the reaction mixture to stand at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Decompose the Grignard addition complex by the dropwise addition of 435 mL of a saturated ammonium chloride solution to the thoroughly cooled and vigorously stirred reaction mixture.

-

A dense white precipitate will form. Allow the mixture to stand for 1 hour.

-

Decant the ether solution and wash the precipitate by decantation with two 300-mL portions of ether.

-

Combine the ether extracts and remove the ether by distillation.

-

Distill the residual alcohol through a short column at atmospheric pressure. The product, 3-penten-2-ol, distills at 119–121°C.[3] The expected boiling point for this compound will be different.

-

Analytical Protocols

Accurate analysis of this compound is crucial for quality control and reaction monitoring. The following sections detail common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation, identification, and quantification of volatile compounds like this compound.

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Condition |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injection Mode | Split (e.g., 10:1 to 50:1 split ratio) or Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial temperature: 40-60°C, hold for 2-5 minutes. Ramp: Increase to 200-250°C at a rate of 5-10°C/min. Final hold at the final temperature for 2-5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Source Temperature | 230-250°C |

| Transfer Line Temperature | 280°C |

Note: These parameters are a starting point and may require optimization for specific instruments and applications.[4]

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Sample Preparation | 10-20 mg in ~0.7 mL solvent | 50-100 mg in ~0.7 mL solvent |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Number of Scans (NS) | 16 | 1024 |

| Relaxation Delay (D1) | 1.0 s | 2.0 s |

| Acquisition Time (AQ) | 3-4 s | 1.0 s |

| Spectral Width (SW) | 12-16 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Note: The sample should be filtered into a clean, dry 5 mm NMR tube. Chemical shifts should be calibrated using the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (capillary cell).

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Peaks in the range of 2850-3000 cm⁻¹ due to C-H stretching.

-

A peak around 1670 cm⁻¹ for the C=C stretching of the alkene group.[1]

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

This information is based on the related compound 4-methyl-3-penten-2-one and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.[6]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.

One notable application is in the synthesis of antimalarial 1,2,4-trioxanes. A study by Griesbeck et al. demonstrated that the photooxygenation of chiral this compound in nonpolar solvents, followed by Lewis acid-catalyzed peroxyacetalization, yields a series of monocyclic and spirobicyclic 1,2,4-trioxanes.[] Two of the synthesized products exhibited significant anti-malarial activity against Plasmodium falciparum. This highlights the potential of this compound as a starting material for the development of novel therapeutic agents.

Caption: Application of this compound in antimalarial drug synthesis.

The presence of both nucleophilic (hydroxyl group) and electrophilic (after activation of the double bond) centers, along with its chirality, makes this compound an attractive scaffold for the synthesis of complex molecules with potential biological activity. Further research into its applications in medicinal chemistry and drug discovery is warranted.

References

- 1. 4-Methylpent-3-en-2-ol | C6H12O | CID 138190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4325-82-0 [thegoodscentscompany.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141-79-7 Name: 4-methylpent-3-en-2-one [xixisys.com]

Synthesis of 4-Methyl-3-penten-2-ol from Mesityl Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-3-penten-2-ol from mesityl oxide, a key chemical transformation in organic synthesis. This document details the underlying reaction mechanisms, provides explicit experimental protocols for the most common reduction methods, and presents quantitative data to allow for informed selection of the appropriate synthetic route.

Introduction

This compound is a valuable allylic alcohol intermediate in the synthesis of various organic molecules, including fragrances and potential pharmaceutical compounds. Its synthesis from the readily available α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), is a fundamental process that involves the selective reduction of the carbonyl group. The primary challenge in this synthesis is to achieve a 1,2-reduction of the carbonyl without affecting the carbon-carbon double bond (1,4-reduction or conjugate reduction). This guide focuses on two of the most effective and widely used reducing agents for this transformation: Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

Reaction Mechanism and Selectivity

The reduction of mesityl oxide to this compound is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The selectivity of this reaction (1,2- vs. 1,4-addition) is influenced by the nature of the reducing agent and the reaction conditions.

-

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent. In protic solvents, it preferentially attacks the carbonyl carbon, leading to the desired 1,2-reduction product, the allylic alcohol.

-

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent. While it readily reduces the carbonyl group, careful control of reaction conditions is necessary to minimize the reduction of the double bond.

A critical aspect of this synthesis is the potential for acid-catalyzed isomerization of the desired product, this compound, to the thermodynamically more stable tertiary alcohol, 2-methyl-4-penten-2-ol, during the workup. Therefore, acidic conditions must be strictly avoided.

Comparative Data of Reduction Methods

The choice of reducing agent significantly impacts the reaction conditions, yield, and safety considerations. The following table summarizes the key quantitative data for the synthesis of this compound from mesityl oxide using NaBH₄ and LiAlH₄.

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |

| Typical Yield | 72% | ~85-95% |

| Reaction Time | ~1 hour | ~30 minutes (addition) + reaction time |

| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |

| Solvent | Protic solvents (e.g., Methanol, Ethanol) | Aprotic ethers (e.g., Diethyl ether, THF) |

| Workup | Aqueous, non-acidic | Careful quenching with water and base |

| Safety Considerations | Generates flammable hydrogen gas upon contact with acid. | Highly reactive with water and protic solvents, pyrophoric. Requires inert atmosphere. |

Experimental Protocols

Synthesis using Sodium Borohydride (NaBH₄)

This protocol is adapted from a procedure demonstrating the 1,2-regioselective reduction of α,β-unsaturated ketones.

Materials:

-

Mesityl oxide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate (B1210297)

-

Hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve mesityl oxide (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis using Lithium Aluminum Hydride (LiAlH₄)

This protocol requires strict anhydrous and inert atmosphere techniques.

Materials:

-

Mesityl oxide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (0.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve mesityl oxide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the mesityl oxide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and quench it carefully by the sequential dropwise addition of:

-

Water (x mL, where x = grams of LiAlH₄ used)

-

15% aqueous NaOH solution (x mL)

-

Water (3x mL)

-

-

Stir the resulting mixture vigorously until a white granular precipitate forms.

-

Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.

-

Wash the solid with fresh anhydrous diethyl ether.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Purification and Characterization

Purification:

The primary method for purifying this compound is fractional distillation under reduced pressure . This is necessary because the boiling point of the product at atmospheric pressure is relatively high, and heating at this temperature could lead to decomposition or isomerization.

Spectroscopic Data:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Mesityl Oxide (Starting Material) | This compound (Product) |

| ¹H NMR (CDCl₃, ppm) | δ 6.10 (s, 1H), 2.15 (s, 3H), 1.90 (s, 6H) | δ 5.15 (d, 1H), 4.55 (quint, 1H), 1.85 (s, 3H), 1.70 (s, 3H), 1.25 (d, 3H), ~1.6 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 198.2, 154.9, 123.6, 31.5, 27.5, 20.6 | δ 135.5, 125.1, 68.5, 25.7, 23.4, 18.0 |

| IR (neat, cm⁻¹) | ~1685 (C=O stretch, conjugated), ~1615 (C=C stretch) | ~3350 (O-H stretch, broad), ~1670 (C=C stretch) |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reaction Schematics

Caption: Reaction schemes for the reduction of mesityl oxide.

Conclusion

The synthesis of this compound from mesityl oxide can be effectively achieved using either sodium borohydride or lithium aluminum hydride. The choice between these reagents will depend on the specific requirements of the synthesis, including desired yield, available equipment, and safety protocols. NaBH₄ offers a safer and simpler procedure, while LiAlH₄ can provide higher yields but demands more stringent handling procedures. In both cases, a non-acidic workup is paramount to prevent isomerization of the final product. The detailed protocols and data provided in this guide are intended to equip researchers with the necessary information to successfully and efficiently perform this valuable chemical transformation.

Spectroscopic Analysis of 4-Methyl-3-penten-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-penten-2-ol (CAS No: 4325-82-0), a valuable intermediate in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While search results confirm the existence of NMR spectra for this compound, specific peak assignments and chemical shifts were not available in the provided snippets. The tables are included as a template for where such data would be presented.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.[2]

IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2970 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~1375 | C-H bend (alkane) |

| ~1100 | C-O stretch (alcohol) |

Note: The exact peak values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3]

Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 100 | Molecular Ion [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 67 | [M - H₂O - CH₃]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) - Base Peak |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid alcohol sample.[4][5][6][7]

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[7]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogeneous solution.[7]

-

Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[7]

-

Wipe the outside of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹³C NMR, a sufficient number of scans (e.g., 64 or more) should be set to obtain a good signal-to-noise ratio, with an appropriate repetition time.[5]

-

Acquire the ¹H and/or ¹³C NMR spectra. A "D₂O shake" can be performed to confirm the -OH proton signal; adding a drop of D₂O will cause the alcohol proton peak to disappear from the ¹H spectrum.[8]

-

-

Data Processing :

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

The following protocol is for obtaining an IR spectrum of a neat liquid sample using the thin-film capillary cell method.[9][10][11][12]

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.[9]

-

Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.[9][12]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][11]

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[9][12]

-

First, acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.[10]

-

Then, acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[13]

-

-

Data Analysis and Cleanup :

-

Analyze the resulting spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

After analysis, clean the salt plates thoroughly with a dry solvent like acetone (B3395972) and return them to the desiccator.[9]

-

Mass Spectrometry (MS)

This protocol describes the general procedure for analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

-

Sample Preparation and Injection :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., pentane (B18724) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[15]

-

-

Gas Chromatography :

-

The sample is vaporized in the heated injector port and carried by an inert gas (e.g., helium) onto a capillary column.[15]

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A temperature program is used to facilitate the elution of compounds.[15]

-

-

Mass Spectrometry :

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which involves bombarding them with high-energy electrons. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[16]

-

The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis :

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing it to spectral libraries.[15]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 4-Methylpent-3-en-2-ol | C6H12O | CID 138190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Penten-2-ol, 4-methyl-, [webbook.nist.gov]

- 3. 3-Penten-2-ol, 4-methyl-, [webbook.nist.gov]

- 4. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 5. scribd.com [scribd.com]

- 6. azom.com [azom.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

- 16. epa.gov [epa.gov]

Chemical and physical characteristics of 4-Methyl-3-penten-2-ol

This technical guide provides a comprehensive overview of the chemical and physical characteristics of 4-Methyl-3-penten-2-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an unsaturated aliphatic alcohol. Its structure consists of a five-carbon chain with a double bond between the third and fourth carbons, a hydroxyl group on the second carbon, and a methyl group on the fourth carbon.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | 4-methylpent-3-en-2-ol[1] |

| CAS Number | 4325-82-0[1][2] |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| Canonical SMILES | CC(C=C(C)C)O[1] |

| InChI Key | SAOXPNBHKSWHGW-UHFFFAOYSA-N[1] |

| Synonyms | 4-methylpent-3-en-2-ol, 3-Penten-2-ol, 4-methyl-[1] |

Physical and Chemical Properties

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 22.55°C | (estimate)[3][4] |

| Boiling Point | 152.63°C | (estimate)[3][4] |

| Density | 0.8489 g/cm³ | (estimate)[3][4] |

| Flash Point | 46.6°C | |

| Water Solubility | 1.655 x 10⁴ mg/L at 25°C | (estimate)[5] |

| Refractive Index | 1.4289 | (estimate)[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Infrared (IR) Spectroscopy | Data available[1] |

| Mass Spectrometry (MS) | Data available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide key information about the chemical environment of each atom. While specific peak assignments and coupling constants are not detailed in the available literature, a typical spectrum would show signals corresponding to the methyl, methylene, methine, and hydroxyl protons, as well as the vinylic and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A peak around 1670 cm⁻¹ would indicate the C=C stretching of the alkene group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for unsaturated alcohols include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage adjacent to the carbon bearing the hydroxyl group.

Experimental Protocols

Synthesis of this compound

Experimental Workflow: Synthesis of 4-Methyl-3-en-2-pentanol Isomer Mixture

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is important to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | GHS Classification |

| Flammable liquids | Category 3[1] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P233: Keep container tightly closed.[1]

-

P240: Ground and bond container and receiving equipment.[1]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

-

P242: Use non-sparking tools.[1]

-

P243: Take action to prevent static discharges.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P370+P378: In case of fire: Use appropriate media to extinguish.[1]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

P501: Dispose of contents/container in accordance with local regulations.[1]

Applications

This compound is utilized in a few key industrial areas.

-

Flavoring Agent: It is used as a flavoring agent in the food and beverage industry to impart a sweet, fruity taste with floral and tropical notes.[4]

-

Fragrance Ingredient: In personal care products and perfumes, it contributes a fruity and floral scent.[4]

-

Chemical Intermediate: Its chemical structure makes it a useful intermediate or solvent in the synthesis of other chemicals.[4]

Biological Activity

Currently, there is no readily available information in the scientific literature regarding specific signaling pathways or significant biological activities of this compound relevant to drug development.

Logical Relationships in Chemical Analysis

The characterization of a chemical compound like this compound follows a logical progression of analytical techniques.

References

IUPAC name and CAS number for 4-Methyl-3-penten-2-ol

An In-Depth Technical Guide to 4-Methyl-3-penten-2-ol

Chemical Identification

IUPAC Name: 4-methylpent-3-en-2-ol[1]

CAS Number: 4325-82-0[1][2][3]

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][4][5] |

| Molecular Weight | 100.16 g/mol | [1][4][5] |

| Density | 0.8384 g/cm³ | [6] |

| Boiling Point | 61-63°C at 14 Torr | [6] |

| Water Solubility | 1.655 x 10⁴ mg/L at 25°C (estimated) | [7] |

| Refractive Index | 1.4390 at 20°C | [8] |

| XLogP3-AA | 1.4 | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| Exact Mass | 100.088815002 Da | [1] |

| Monoisotopic Mass | 100.088815002 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Complexity | 70.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] The technique used for one of the available spectra was a capillary cell with the sample in neat form.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound.[1]

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with isobutylene (B52900) using a solid acid catalyst. This process yields a mixture of 4-methyl-3-en-2-pentanol and its isomer, 4-methyl-4-en-2-pentanol.[4]

Experimental Procedure

Materials and Equipment:

-

2000 mL autoclave (316L material) with mechanical stirring and thermostat

-

Toluene (B28343) solution of acetaldehyde (40% mass fraction)

-

Toluene

-

HSiW-V₂O₅-SiO₂ solid acid catalyst

-

Isobutylene

-

Peristaltic pump

-

Filtration and rectification apparatus

-

Gas chromatography (GC) for analysis

Steps:

-

Charging the Reactor: To the 2000 mL autoclave, add 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.[4]

-

Addition of Isobutylene: Slowly introduce isobutylene into the reaction system until the pressure inside the autoclave reaches 0.60 MPa (approximately 6 mol).[4]

-

Reaction Conditions: Heat the autoclave to 120°C and set the stirring speed to 800 rpm.[4]

-

Monitoring the Reaction: Take samples every hour for analysis by gas chromatography to monitor the conversion of acetaldehyde.[4]

-

Reaction Completion and Work-up: After 5 hours, when GC analysis indicates complete conversion of acetaldehyde, terminate the reaction. Recover the excess isobutylene for use in subsequent batches.[4]

-

Product Isolation: Disassemble the reactor and pump out the reaction liquid using a peristaltic pump. Filter the liquid to recover the catalyst, which can also be reused.[4]

-

Purification: The filtrate is subjected to rectification to separate the toluene. The final products are a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.[4]

Yield:

-

The total yield of the mixed pentenol isomers is 383 g (95.7%).[4]

-

The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol is 4:1.[4]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (H226).[1] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, should be taken when handling this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. For instance, it has been used in the synthesis of antimalarial 1,2,4-trioxanes through photooxygenation and subsequent Lewis acid-catalyzed peroxyacetalization.[6] This highlights its potential as a building block for the development of novel therapeutic agents.

References

- 1. 4-Methylpent-3-en-2-ol | C6H12O | CID 138190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Penten-2-ol, 4-methyl-, [webbook.nist.gov]

- 3. 3-Penten-2-ol, 4-methyl-, [webbook.nist.gov]

- 4. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, 4325-82-0 [thegoodscentscompany.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-Methyl-3-penten-2-ol: Discovery and Natural Occurrence

This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of 4-Methyl-3-penten-2-ol for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound, with the chemical formula C₆H₁₂O, is an unsaturated alcohol.[1] Its IUPAC name is 4-methylpent-3-en-2-ol, and it is identified by the CAS Registry Number 4325-82-0.[2][3][4] While structurally related to the more commonly studied α,β-unsaturated ketone, 4-methyl-3-penten-2-one (mesityl oxide), this compound possesses distinct chemical properties and biological roles. This guide will focus specifically on the alcohol, differentiating it from its ketone analog.

Discovery and Synthesis

While a singular, definitive discovery of this compound is not readily apparent in the reviewed literature, its synthesis has been described through various chemical reactions.

One common laboratory synthesis involves the reduction of 4-methyl-3-penten-2-one (mesityl oxide).[5] A detailed protocol for this synthesis is provided in the Experimental Protocols section.

Another documented synthetic route involves the reaction of a toluene (B28343) solution of acetaldehyde (B116499) with isobutylene, utilizing a solid acid catalyst.[6] This method results in a mixture of this compound and its isomer, 4-methyl-4-penten-2-ol.[6]

Natural Occurrence

The confirmed natural occurrence of this compound is primarily in the realm of insect chemical communication. It has been identified as a component of the metasternal gland secretions of the triatomine bug, Rhodnius prolixus, a vector for Chagas disease.[5][] In this context, it functions as a semiochemical, a chemical involved in communication.

There are conflicting reports regarding its presence in other natural sources. One source suggests it is a naturally occurring compound used as a flavoring and fragrance agent with a mild, fruity odor.[4] However, another database explicitly states that this compound is "not found in nature".[8] The majority of scientific literature detailing volatile compounds from plants and foods identifies the ketone, 4-methyl-3-penten-2-one, rather than the alcohol. Therefore, outside of its role in Rhodnius prolixus, the broader natural occurrence of this compound is not well-established.

Quantitative Data

The available quantitative data for this compound in natural sources is limited to its role as a pheromone component in Rhodnius prolixus.

| Natural Source | Organism | Compound | Concentration in Synthetic Blend (mM) |

| Metasternal Gland Secretion | Rhodnius prolixus | This compound | 2.1 |

Table 1: Quantitative Analysis of this compound in a Synthetic Pheromone Blend for Rhodnius prolixus.[9]

Biological Role and Signaling

In Rhodnius prolixus, this compound is a component of a multi-chemical blend that functions in sexual communication.[5] The metasternal gland secretions, containing this alcohol, are released more frequently by females during the scotophase, which is the period of peak sexual activity.[5] The occlusion of the metasternal gland orifices in either males or females has been shown to cause a significant reduction in copulation frequency, indicating the importance of these secretions in mating behavior.[5] A synthetic blend containing this compound has been demonstrated to be attractive to male R. prolixus in olfactometer assays.[9]

The following diagram illustrates the proposed role of this compound in the chemical communication of Rhodnius prolixus.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Methyl-3-penten-2-one analytical standard 141-79-7 [sigmaaldrich.com]

- 3. Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178) - FooDB [foodb.ca]

- 4. lookchem.com [lookchem.com]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 8. This compound, 4325-82-0 [thegoodscentscompany.com]

- 9. lestudium-ias.com [lestudium-ias.com]

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-3-penten-2-ol for Researchers and Drug Development Professionals

Abstract

4-Methyl-3-penten-2-ol, a secondary allylic alcohol, possesses a unique structural framework characterized by a chiral center and a disubstituted double bond. This arrangement gives rise to four distinct stereoisomers, each with the potential for unique biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of these stereoisomers, including their structural elucidation, available physicochemical data, and detailed potential methodologies for their synthesis and separation. The significance of stereoisomerism in the context of drug discovery and development is also discussed, highlighting the importance of isolating and characterizing each stereoisomer of this compound for comprehensive pharmacological evaluation.

Introduction to the Stereoisomers of this compound

This compound (C₆H₁₂O) is a fascinating molecule for stereochemical studies due to the presence of two key structural features: a stereogenic center at the second carbon (C2) and a carbon-carbon double bond between the third and fourth carbons (C3-C4).[1] The hydroxyl group at C2 creates a chiral center, leading to the possibility of (R) and (S) enantiomers. Simultaneously, the substituents on the double bond allow for geometric isomerism, resulting in (E) and (Z) diastereomers. The combination of these two stereochemical elements results in a total of four possible stereoisomers:

-

(E, R)-4-Methyl-3-penten-2-ol

-

(E, S)-4-Methyl-3-penten-2-ol

-

(Z, R)-4-Methyl-3-penten-2-ol

-

(Z, S)-4-Methyl-3-penten-2-ol

The distinct three-dimensional arrangement of atoms in each of these stereoisomers can lead to significant differences in their interactions with chiral biological molecules such as enzymes and receptors. This makes the individual synthesis and evaluation of each stereoisomer a critical step in the drug development process.

Physicochemical Data

While specific quantitative data for each of the four individual stereoisomers of this compound are not extensively available in public literature, data for the racemic mixture and its precursor, 4-methyl-3-penten-2-one (mesityl oxide), have been reported. This information is crucial for the development of analytical and separation methods.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 4325-82-0 | [2] |

| Boiling Point | 61-63 °C at 14 Torr | [3] |

| Density | 0.8384 g/cm³ | [3] |

Table 2: Physicochemical and Spectroscopic Data of 4-Methyl-3-penten-2-one (Mesityl Oxide)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| CAS Number | 141-79-7 | [4] |

| Boiling Point | 130 °C | [5] |

| Density | 0.858 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.442 | [5] |

| ¹H NMR (CDCl₃, δ) | 5.72 (1H, brd. s), 1.75 (3H, s), 1.74 (3H, s), 1.49 (3H, s) | [1] |

| ¹³C NMR (CDCl₃, δ) | 197.48, 154.12, 123.70, 30.98, 26.85, 19.88 | [1] |

Experimental Protocols

The synthesis and separation of the individual stereoisomers of this compound require stereoselective techniques. While specific protocols for this exact molecule are scarce, the following sections outline established methodologies that can be adapted for its synthesis and resolution.

Stereoselective Synthesis

The primary route to obtaining enantiomerically enriched this compound is through the stereoselective reduction of the prochiral ketone, 4-methyl-3-penten-2-one.

Protocol 1: Asymmetric Reduction of 4-Methyl-3-penten-2-one

Objective: To synthesize enantiomerically enriched (R)- or (S)-4-methyl-3-penten-2-ol.

Materials:

-

4-Methyl-3-penten-2-one (Mesityl oxide)

-

Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral metal catalyst with a hydride source like isopropanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral reducing agent (e.g., 1.1 equivalents of CBS reagent) and anhydrous THF.

-

Cool the solution to the recommended temperature for the specific reagent (e.g., -78 °C for some CBS reductions).

-

Slowly add a solution of 4-methyl-3-penten-2-one (1 equivalent) in anhydrous THF to the stirred solution of the reducing agent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.

Expected Outcome: An enantiomerically enriched sample of either (R)- or (S)-4-methyl-3-penten-2-ol, depending on the chirality of the reducing agent used. The enantiomeric excess (ee) should be determined using chiral gas chromatography or by derivatization with a chiral agent followed by NMR analysis.

Chiral Resolution

For the separation of a racemic mixture of this compound, enzymatic kinetic resolution is a highly effective method.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To separate a racemic mixture of this compound into its constituent enantiomers.

Materials:

-

Racemic this compound

-

Lipase (B570770) (e.g., Candida antarctica lipase B (CAL-B), immobilized)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

-

Standard laboratory glassware

Procedure:

-

Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a round-bottom flask.

-

Add the acylating agent (e.g., 0.6 equivalents of vinyl acetate) to the solution.

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by chiral gas chromatography.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Filter off the immobilized enzyme.

-

The reaction mixture now contains one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by standard column chromatography.

-

The separated ester can then be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of the alcohol.

Significance in Drug Development

The stereochemistry of a drug candidate is a critical determinant of its pharmacological activity, metabolic fate, and potential for toxicity. The four stereoisomers of this compound, with their distinct spatial arrangements, are likely to exhibit different interactions with biological targets.

-

Pharmacodynamics: One enantiomer may bind to a target receptor with high affinity and elicit a desired therapeutic response, while the other enantiomer (the distomer) may be inactive or even bind to a different receptor, causing off-target effects. The geometric isomers (E and Z) can also influence binding due to the different spatial orientation of the substituents around the double bond.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Enzymes involved in drug metabolism are chiral and may preferentially metabolize one stereoisomer over another, leading to different plasma concentrations and durations of action.

-

Toxicology: In some cases, one stereoisomer may be responsible for the therapeutic effects while the other contributes to toxicity. A classic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.

Due to these factors, it is imperative for drug development professionals to synthesize and test each stereoisomer of this compound individually to fully characterize its pharmacological and toxicological profile. The development of a single, therapeutically optimal stereoisomer can lead to drugs with improved efficacy, better safety profiles, and simpler pharmacokinetic properties.

Conclusion

The stereoisomers of this compound represent a compelling area of study for organic chemists and drug development professionals. The presence of both chiral and geometric isomerism necessitates a careful and systematic approach to their synthesis, separation, and biological evaluation. While specific data for the individual stereoisomers are not yet widely available, the application of established stereoselective synthesis and resolution techniques provides a clear path forward for their preparation. A thorough understanding of the unique properties of each of the four stereoisomers is essential for unlocking their full potential as building blocks for novel therapeutics and for ensuring the development of safe and effective chiral drugs. Further research into the specific biological activities of these compounds is highly encouraged.

References

Potential Research Areas for 4-Methyl-3-penten-2-ol: A Technical Guide for Drug and Agrochemical Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-penten-2-ol, a chiral allylic alcohol, is a structurally simple terpenoid that has remained largely unexplored for its therapeutic and agrochemical potential. While its primary applications have been in the fragrance and flavor industry, preliminary research indicates its value as a versatile chiral starting material for complex syntheses. This technical guide outlines several promising, data-driven research avenues for this compound, focusing on its potential in antimalarial drug development, as a novel agrochemical, and in antimicrobial discovery. This document provides a summary of its physicochemical properties, detailed experimental protocols for proposed studies, and a strategic workflow for its evaluation, intended to catalyze further investigation into this high-potential molecule.

Introduction and Physicochemical Properties

This compound (CAS: 4325-82-0) is a secondary alcohol and a derivative of pentenol.[1] Its structure features a carbon-carbon double bond and a stereocenter at the alcohol-bearing carbon, making it a valuable chiral building block in organic synthesis.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1][2] |

| Molecular Weight | 100.16 g/mol | PubChem[1][2] |

| IUPAC Name | 4-methylpent-3-en-2-ol | PubChem[1] |

| CAS Number | 4325-82-0 | PubChem[1] |

| Density | 0.8384 g/cm³ (Predicted) | BOC Sciences[3] |

| Boiling Point | 61-63°C at 14 Torr | BOC Sciences[3] |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| SMILES | CC(C=C(C)C)O | PubChem[1] |

| InChIKey | SAOXPNBHKSWHGW-UHFFFAOYSA-N | Alfa Chemistry[2] |

Potential Research Area 1: Precursor for Novel Antimalarial 1,2,4-Trioxanes

The most compelling research avenue for this compound is its use as a starting material for the synthesis of 1,2,4-trioxanes, the core pharmacophore of the potent antimalarial drug artemisinin.[4][5] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new, cost-effective synthetic antimalarials, and 1,2,4-trioxanes are a validated and promising structural class.[4][6]

Existing Research and Rationale

Research by Griesbeck et al. demonstrated a straightforward synthetic route to generate novel monocyclic and spirobicyclic 1,2,4-trioxanes from this compound.[2][4] The synthesis involves a photooxygenation step to create a β-hydroperoxyalcohol intermediate, followed by a Lewis acid-catalyzed peroxyacetalization with various carbonyl compounds.[2][4]

Crucially, the resulting trioxane (B8601419) derivatives showed significant in vitro activity against a chloroquine-resistant (K1) strain of P. falciparum.[4] This finding validates the use of this compound as a scaffold for generating biologically active antimalarial compounds.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro activity of 1,2,4-trioxanes synthesized from this compound against the K1 strain of P. falciparum.

| Compound | Structure | IC₅₀ (ng/mL) |

| Chloroquine (Reference) | - | 210 |

| Trioxane 5b | Monocyclic | 4300 |

| Trioxane 5c | Spirocyclic | 1300 |

| Data sourced from Griesbeck et al., Organic Letters, 2002.[4] |

While the activity is more modest than the reference drug, it confirms the principle and opens avenues for structural optimization to enhance potency.

Proposed Research Workflow and Methodologies

A logical workflow for this research area involves synthesis, in vitro screening, and cytotoxicity assessment.

Experimental Protocols

2.4.1. Synthesis of 1,2,4-Trioxanes (Adapted from Griesbeck et al.[2][4])

-

Photooxygenation: Dissolve this compound (1.0 equiv.) and a photosensitizer (e.g., Rose Bengal, 0.05 equiv.) in a suitable nonpolar solvent (e.g., dichloromethane).

-

Irradiate the solution with a high-pressure sodium lamp while bubbling oxygen through the mixture at 0°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude β-hydroperoxyalcohol intermediate.

-

Peroxyacetalization: Dissolve the crude intermediate in dichloromethane.

-

Add a carbonyl compound (e.g., cyclohexanone, 1.2 equiv.) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv.) at -78°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane, combine organic layers, dry over MgSO₄, and concentrate.

-

Purify the resulting trioxane by column chromatography on silica (B1680970) gel.

2.4.2. In Vitro Cytotoxicity (MTT Assay) The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cytotoxicity.[1][7][8]

-

Cell Seeding: Seed human liver carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized trioxanes in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[1][9]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Research Area 2: Development of Novel Agrochemicals (Insecticides/Repellents)

Terpenoids are a well-established class of natural insecticides and repellents. While data on this compound is lacking, its structural analog, 4-Methyl-3-penten-2-one (Mesityl oxide), is known to be an insect repellent.[10] Furthermore, other small allylic alcohols like 2-methyl-3-buten-2-ol (B93329) are known pheromone components for several bark beetle species, suggesting a role for this class of compounds in insect behavior.[11] This provides a strong rationale for evaluating this compound for insecticidal or repellent properties.

Proposed Research Workflow

The evaluation of agrochemical potential should proceed through a tiered screening process, starting with basic contact and fumigant toxicity assays against common pest species.

Experimental Protocols

3.2.1. Contact Toxicity (Residual Film/Vial Test) This method assesses the toxicity of the compound upon direct contact.[12][13]

-

Preparation: Prepare serial dilutions of this compound in a volatile solvent like acetone (B3395972).

-

Coating: Pipette 0.5 mL of each dilution into a 20 mL glass scintillation vial. Coat the interior surface by rolling the vial until the solvent evaporates, leaving a uniform film of the compound. Prepare control vials using acetone only.

-

Insect Exposure: Introduce 10-20 adult insects (e.g., maize weevils, Sitophilus zeamais) into each vial and seal with a perforated cap.

-

Mortality Assessment: Hold the vials at a controlled temperature (e.g., 27°C) and humidity. Record mortality at 24 and 48 hours. Insects are considered dead if they are unable to move when prodded.

-

Data Analysis: Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population).

3.2.2. Mosquito Repellency (Arm-in-Cage Method) This is a standard laboratory method for evaluating the efficacy of topical repellents, based on WHO and EPA guidelines.[3][14][15][16]

-

Insect Rearing: Use 5-7 day old, non-blood-fed female Aedes aegypti mosquitoes that have been starved for 12 hours.

-

Test Preparation: Prepare a 25% solution of this compound in ethanol (B145695). A standard repellent like 20% DEET serves as a positive control, and ethanol alone as a negative control.[15]

-

Application: Define a 3 cm x 10 cm area on a human volunteer's forearm. Apply 0.1 mL of the test solution evenly over this area.

-

Exposure: Insert the treated forearm into a cage containing 50 female mosquitoes for 3 minutes.

-

Observation: Record the number of landings and bites. The test is considered complete for that time point if no bites occur.

-

Protection Time: Repeat the exposure every 30 minutes until the first confirmed bite occurs. The time from application to the first bite is the Complete Protection Time (CPT).

-

Ethical Considerations: All testing involving human subjects must be conducted under a protocol approved by a certified Institutional Review Board (IRB).[16]

Potential Research Area 3: Antimicrobial Agent Discovery

Many plant-derived terpenoids exhibit broad-spectrum antimicrobial activity. While specific data for this compound is not available, its structural class warrants investigation against a panel of pathogenic bacteria and fungi. The primary goal is to determine its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)

This is the reference method for determining the MIC of an antimicrobial agent.[17][18][19]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations could range from 1024 µg/mL down to 2 µg/mL.

-

Inoculation: Add the standardized inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an underdeveloped molecular scaffold with significant potential. The existing evidence strongly supports its exploration as a precursor for novel synthetic antimalarials. Furthermore, compelling rationale exists for its systematic evaluation as an agrochemical and a broad-spectrum antimicrobial agent. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for researchers to unlock the potential of this versatile compound. Future research should focus on generating a library of trioxane derivatives to build a strong SAR, screening against a wider range of insect pests and microbial pathogens, and exploring its potential pheromonal activity to develop species-specific attractants.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Synthesis of antimalarial 1,2,4-trioxanes via photooxygenation of a chiral allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. entomoljournal.com [entomoljournal.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.rdagriculture.in [journals.rdagriculture.in]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. contractlaboratory.com [contractlaboratory.com]

- 15. 2.5. Repellent Test [bio-protocol.org]

- 16. epa.gov [epa.gov]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This guide offers a comprehensive overview of the application of the Grignard reaction for the synthesis of tertiary alcohols from ketones and esters. It includes detailed reaction mechanisms, experimental protocols, quantitative data, and troubleshooting strategies to assist researchers in the successful execution of this pivotal transformation.

Core Principles and Reaction Mechanisms

The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, such as the carbonyl carbon of ketones and esters.

Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is a direct and efficient route to tertiary alcohols. The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[1][2]

Synthesis from Esters

The synthesis of tertiary alcohols from esters using Grignard reagents involves a two-step addition process.[3][4] The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (-OR') to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[3] This second nucleophilic addition results in a magnesium alkoxide, which is then protonated during acidic workup to afford the tertiary alcohol. A key feature of this method is that two of the alkyl or aryl groups on the tertiary alcohol are identical and originate from the Grignard reagent.[5]

Data Presentation: Synthesis of Tertiary Alcohols

The following tables summarize quantitative data for the synthesis of various tertiary alcohols via the Grignard reaction, providing a comparative overview of different substrates, reaction conditions, and yields.

Table 1: Synthesis of Tertiary Alcohols from Ketones

| Product | Ketone | Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification |

| Triphenylmethanol | Benzophenone | Phenylmagnesium bromide | Diethyl ether | 0.5 - 1 | Reflux | 64-95 | Recrystallization |

| 2-Phenyl-2-propanol | Acetophenone | Methylmagnesium bromide | Diethyl ether/THF | 1 - 2 | 0 to RT | ~90 | Distillation/Chromatography |

| 2-Methyl-2-hexanol | Acetone | n-Butylmagnesium bromide | Diethyl ether | 1 - 2 | 0 to RT | ~85 | Distillation |

| 3-Methyl-3-pentanol | 2-Butanone | Ethylmagnesium bromide | Diethyl ether | 1 | RT | 60-70 | Distillation |

| 1,1-Diphenylethanol | Acetophenone | Phenylmagnesium bromide | Diethyl ether | 1 - 2 | 0 to RT | High | Recrystallization |

Table 2: Synthesis of Tertiary Alcohols from Esters

| Product | Ester | Grignard Reagent (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification |

| Triphenylmethanol | Methyl benzoate | Phenylmagnesium bromide (2.2) | Diethyl ether | 1 | Reflux | ~75 | Recrystallization |

| 3-Ethyl-3-pentanol | Diethyl carbonate | Ethylmagnesium bromide (3.0) | Diethyl ether | 1 | Reflux | ~70 | Distillation |

| 1,1-Diphenylethanol | Ethyl acetate | Phenylmagnesium bromide (2.1) | Diethyl ether | 1 | 0 to RT | High | Recrystallization |

| 2-Methyl-2-pentanol | Ethyl butyrate | Methylmagnesium iodide (2.0) | Diethyl ether | 1 | Reflux | ~75 | Distillation |

Experimental Protocols

Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction, as the reagent is highly reactive towards protic solvents like water.[6] All glassware should be thoroughly oven- or flame-dried, and anhydrous solvents must be used.

General Protocol for Synthesis of a Tertiary Alcohol from a Ketone

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium surface. A solution of the alkyl/aryl halide (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated when the color of iodine fades and gentle bubbling is observed. The remaining halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

-

Reaction with the Ketone: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the ketone (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Reaction Completion and Workup: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by slowly pouring it into an ice-cold saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude tertiary alcohol is then purified by recrystallization or distillation.[6][7]

General Protocol for Synthesis of a Tertiary Alcohol from an Ester

-

Preparation of the Grignard Reagent: The Grignard reagent is prepared as described in section 3.1, using 2.2-2.5 equivalents of the alkyl/aryl halide and magnesium.

-

Reaction with the Ester: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the ester (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.

-

Reaction Completion and Workup: The reaction is typically stirred at room temperature for 1-3 hours after the addition is complete. The workup and purification procedures are analogous to those described for the reaction with ketones.

Visualization of Mechanisms and Workflows

Reaction Mechanisms

Caption: Mechanism of Grignard reaction with a ketone.

Caption: Mechanism of Grignard reaction with an ester.

Experimental Workflow

Caption: Experimental workflow for Grignard synthesis.

Spectroscopic Data of Representative Tertiary Alcohols

Table 3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Triphenylmethanol | 7.20-7.40 (m, 15H), 2.85 (s, 1H) | 147.5, 128.1, 127.8, 127.5, 82.1 | 3450 (br, O-H), 3060, 1595, 1490, 1450 |

| 2-Phenyl-2-propanol | 7.20-7.45 (m, 5H), 2.15 (s, 1H), 1.55 (s, 6H) | 148.9, 128.2, 126.8, 124.6, 72.9, 31.9 | 3400 (br, O-H), 3060, 2980, 1600, 1495 |

| 2-Methyl-2-hexanol | 1.40-1.50 (m, 2H), 1.25-1.35 (m, 4H), 1.15 (s, 6H), 0.90 (t, 3H) | 71.1, 44.5, 29.3, 26.2, 23.4, 14.2 | 3400 (br, O-H), 2960, 1465, 1375 |